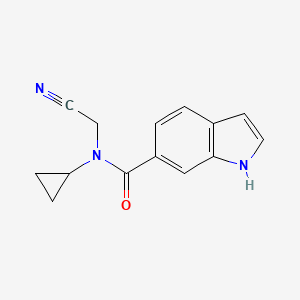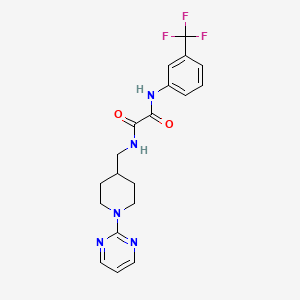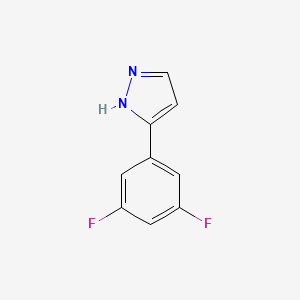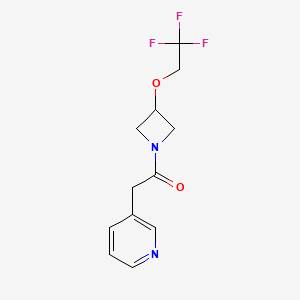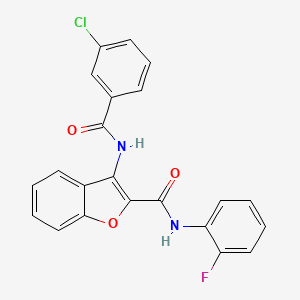
3-(3-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(3-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and aromatic systems. While the specific compound is not directly mentioned in the provided papers, related structures have been synthesized and studied, providing insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of carboxylic acid derivatives with amines or other nucleophiles. For instance, the synthesis of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide was achieved by reacting 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 8-aminoquinoline in the presence of triethylamine . Similarly, substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides were reacted with cyanamides to form 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
Crystallographic studies are crucial for determining the precise molecular structure of compounds. For example, the crystal structure of 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was determined using X-ray single-crystal diffraction, revealing its monoclinic space group and molecular dimensions . The molecular structure of related compounds can provide insights into the likely conformation and stereochemistry of "this compound".
Chemical Reactions Analysis
The reactivity of similar compounds can shed light on the potential chemical reactions of the compound . For instance, the chloroformamidine group in certain benzo[b]thiophene-2-carboxamides can be exchanged with various nucleophiles, leading to the formation of new compounds . This suggests that the chlorobenzamido group in the compound of interest may also undergo nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from related structures. The substituted benzamides often exhibit specific spectroscopic features, such as IR, NMR, and UV-Vis spectra, which can be used to confirm the identity and purity of the synthesized compounds . The crystal structure analysis provides information on the molecular dimensions and packing in the solid state, which can influence the compound's solubility and stability . Additionally, the biological activities, such as cytotoxic and antioxidant properties, have been evaluated for some related compounds, indicating potential pharmacological applications .
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Applications
Benzofuran carboxamide derivatives have been evaluated for their in vitro antimicrobial and anti-inflammatory activities . A study conducted by Lavanya et al. (2017) synthesized a series of new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives, which were characterized and evaluated for their biological activities. These compounds were found to have antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, suggesting potential applications in developing new bioactive chemical entities for treating various conditions associated with microbial infections and inflammation (Lavanya, Sribalan, & Padmini, 2017).
Antitumor Activity
Another significant application of benzofuran carboxamide derivatives is in cancer therapy . Saito et al. (1999) investigated synthetic benzamide derivatives for their ability to inhibit histone deacetylase (HDA), a crucial enzyme involved in regulating gene expression. The study found that MS-27-275, a benzamide derivative, exhibited marked antitumor activity in various human tumor cell lines in vitro and in vivo. This suggests the potential of benzofuran carboxamide derivatives as novel chemotherapeutic agents for treating cancers that are insensitive to traditional treatments (Saito et al., 1999).
Dual Inhibitor Activity
Cheng et al. (2020) reported on the discovery of novel compounds that act as dual inhibitors of histone deacetylase (HDAC) and cyclin-dependent kinase (CDK), which are important targets in cancer therapy. The study highlights the synthesis of 1-H-pyrazole-3-carboxamide-based inhibitors with potent antiproliferative activities towards solid cancer cell lines, demonstrating the versatility of benzofuran carboxamide derivatives in targeting multiple pathways in cancer cells (Cheng, Yun, Ullah, & Yuan, 2020).
Neuroprotective and Antioxidant Effects
The neuroprotective and antioxidant activities of benzofuran-2-carboxamide derivatives were evaluated by Cho et al. (2015), who synthesized a series of novel derivatives and tested their efficacy in primary cultured rat cortical neuronal cells and in vitro bioassays. This study found that certain derivatives exhibited considerable protection against excitotoxic neuronal cell damage and showed potential as leads for anti-excitotoxic, reactive oxygen species (ROS) scavenging, and antioxidant therapies (Cho et al., 2015).
Propiedades
IUPAC Name |
3-[(3-chlorobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O3/c23-14-7-5-6-13(12-14)21(27)26-19-15-8-1-4-11-18(15)29-20(19)22(28)25-17-10-3-2-9-16(17)24/h1-12H,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLJZPOKPGSSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2532701.png)
![5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2532702.png)
![4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B2532704.png)
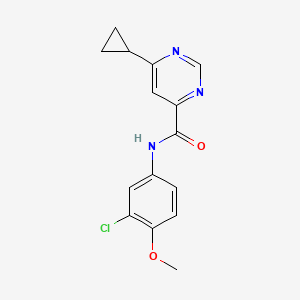
![5-[(E)-2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2532706.png)
